molecular formula C8H11BrN2O2 B15238936 5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid

5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15238936
M. Wt: 247.09 g/mol
InChI Key: YCXXKNWULGPQBI-UHFFFAOYSA-N
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Description

5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H11BrN2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(butan-2-yl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 5-bromo-1,3-dichloro-2-fluoro-benzene

Uniqueness

5-bromo-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazole ring structure is a versatile scaffold that can be modified to enhance its activity and selectivity in various applications.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-1-butan-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11BrN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

YCXXKNWULGPQBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)O)Br

Origin of Product

United States

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